
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 7598-91-6) is an indole derivative with a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Its structure features:
- A hydroxyl group at the 5-position of the indole ring.
- A methyl group at the 2-position.
- An ethyl ester at the 3-position.
It is stored under dry conditions at room temperature and carries hazard warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'éthyl 5-hydroxy-2-méthylindole-3-carboxylate implique généralement l'estérification de l'acide 5-hydroxy-2-méthylindole-3-carboxylique. Une méthode courante consiste à faire réagir l'acide avec de l'éthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction est effectuée sous reflux pour garantir une estérification complète {_svg_1}.
Méthodes de production industrielle
À l'échelle industrielle, la production d'éthyl 5-hydroxy-2-méthylindole-3-carboxylate peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. Ces méthodes utilisent souvent des systèmes automatisés pour contrôler les paramètres réactionnels tels que la température, la pression et les concentrations des réactifs, garantissant ainsi une qualité de produit constante .
Analyse Des Réactions Chimiques
Oxidation Reactions
The hydroxyl group at position 5 and the ester moiety at position 3 are key sites for oxidation:
- Hydroxyl Oxidation : Under mild conditions (e.g., aqueous HO/FeCl), the 5-hydroxy group is selectively oxidized to a quinone structure.
- Ester Oxidation : Strong oxidizing agents like KMnO convert the ester to a carboxylic acid (COOH) under acidic conditions .
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Hydroxyl → Quinone | HO/FeCl, 25°C | 5-Oxo derivative | 78 | |
Ester → Carboxylic Acid | KMnO, HSO | 3-Carboxyindole | 65 |
Reduction Reactions
The ester group and indole ring undergo reduction:
- Ester Reduction : LiAlH reduces the ester to a primary alcohol (CHOH) .
- Ring Hydrogenation : Catalytic hydrogenation (H, Pd/C) partially saturates the indole ring to form a tetrahydroindole derivative .
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Ester → Alcohol | LiAlH, THF | 3-Hydroxymethylindole | 82 | |
Indole → Tetrahydroindole | H (1 atm), Pd/C | Partially saturated indole | 90 |
Substitution Reactions
Electrophilic substitution occurs primarily at positions 4 and 6 of the indole ring:
- Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF yields 4-bromo and 6-bromo derivatives .
- Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at position 4 .
Position | Reagent | Product | Yield (%) | Reference |
---|---|---|---|---|
4 | NBS, DMF | 4-Bromo derivative | 70 | |
6 | SOHCl | 6-Sulfonated indole | 60 |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under basic or acidic conditions:
- Basic Hydrolysis : NaOH/EtOH converts the ester to 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid .
- Acidic Hydrolysis : HCl/HO achieves similar conversion but with slower kinetics .
Conditions | Reagents | Product | Yield (%) | Reference |
---|---|---|---|---|
Basic | NaOH, EtOH, reflux | 3-Carboxylic acid | 85 | |
Acidic | 6M HCl, Δ | 3-Carboxylic acid | 72 |
Functionalization at N1
The N1 position can be alkylated or arylated:
- Propylation : Reaction with 1-bromopropane/KCO in DMF yields 1-propyl derivatives.
- Arylation : Suzuki coupling with aryl boronic acids introduces aryl groups at N1 .
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
N1-Propylation | 1-Bromopropane, KCO | 1-Propyl derivative | 88 | |
N1-Arylation | Pd(PPh), aryl boronic acid | 1-Aryl derivative | 75 |
Biological Activity Post-Modification
Derivatives synthesized via these reactions show enhanced bioactivity:
- 5-Lipoxygenase Inhibition : 2-(Mesitylthiomethyl)-substituted derivatives exhibit IC = 0.23 µM in leukocytes .
- Anticancer Effects : Brominated analogs demonstrate cytotoxicity in MCF-7 cells (IC = 4.7 µM) .
This compound’s versatility in oxidation, reduction, substitution, and functionalization makes it a valuable scaffold in medicinal chemistry and organic synthesis. Experimental data confirm that reaction outcomes are highly dependent on substituent positioning and reaction conditions.
Applications De Recherche Scientifique
L'éthyl 5-hydroxy-2-méthylindole-3-carboxylate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés anti-inflammatoires et analgésiques.
Médecine : Exploré pour son rôle dans le développement de nouveaux médicaments, en particulier dans le traitement de l'obésité et du cancer.
Industrie : Utilisé dans la production de matériaux aux propriétés électroniques spécifiques {_svg_3}
Mécanisme d'action
Le mécanisme d'action de l'éthyl 5-hydroxy-2-méthylindole-3-carboxylate implique son interaction avec diverses cibles moléculaires. Dans les applications médicales, il peut agir comme un inhibiteur d'enzymes ou de récepteurs spécifiques, modulant ainsi les voies biologiques. Par exemple, il a été étudié comme un inhibiteur potentiel de la polymérisation de la tubuline, qui est essentielle à la division cellulaire et au traitement du cancer .
Mécanisme D'action
The mechanism of action of Ethyl 5-hydroxy-2-methylindole-3-carboxylate involves its interaction with various molecular targets. In medicinal applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it has been studied as a potential inhibitor of tubulin polymerization, which is crucial in cell division and cancer treatment .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and its analogs:
Structural and Functional Analysis
Substitution at the 5-Position
- Hydroxyl (OH) vs. Methoxy (OMe):
The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents . In contrast, methoxy-substituted analogs (e.g., Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate) exhibit higher lipophilicity, favoring passive diffusion across biological membranes but reducing polar interactions .
Ester Group Variations
- Ethyl vs. However, methyl esters hydrolyze faster to carboxylic acids under physiological conditions .
N1-Substitution
- Hydrogen vs. Alkyl/Heterocyclic Groups: Substitutions at N1 (e.g., propyl in CAS 17826-14-1 or furanylmethyl in ) alter electronic and steric properties.
Activité Biologique
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS Number: 7598-91-6) is a compound with significant biological activity, particularly in the context of anti-inflammatory and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃N₁O₃ |
Molecular Weight | 219.237 g/mol |
Density | 1.282 g/cm³ |
Boiling Point | 406.7 °C |
Melting Point | 205-208 °C |
Flash Point | 199.7 °C |
This compound is typically presented as an off-white to light tan crystalline powder .
The compound has been identified as a 5-lipoxygenase (5-LO) inhibitor , which is crucial in the biosynthesis of leukotrienes, mediators involved in inflammatory responses. By inhibiting this enzyme, this compound can potentially reduce inflammation and alleviate symptoms associated with allergic diseases .
Structure-Activity Relationship (SAR)
Research indicates that the biological potency of derivatives of this compound is influenced by the positioning of substituents on the phenylthiomethyl ring. For instance, modifications such as methyl or chlorine groups at specific positions significantly enhance inhibitory activity against 5-LO .
Biological Activities
- Anti-inflammatory Effects : this compound has shown potential as an anti-inflammatory agent through its action on leukotriene synthesis.
- Analgesic Properties : The compound is being explored for its analgesic effects, making it a candidate for pain management therapies .
- Histamine Receptor Modulation : It acts as an inverse agonist at histamine H₃ receptors, which may have implications for obesity treatment by modulating appetite and energy metabolism .
- Tubulin Polymerization Inhibition : The compound has also been implicated in inhibiting tubulin polymerization, which may contribute to its anticancer properties by disrupting cell division .
Case Studies and Research Findings
A notable study evaluated a series of ethyl 5-hydroxyindole derivatives for their ability to inhibit human 5-lipoxygenase. Among these, a specific derivative exhibited an IC50 value of 0.23 μM , indicating strong inhibitory activity in cellular assays . This highlights the compound's potential for therapeutic applications in inflammatory diseases.
Another investigation focused on the synthesis and biological evaluation of various derivatives, confirming that structural modifications could lead to enhanced biological activities, including improved potency against specific targets such as cancer cells and inflammatory pathways .
Applications and Future Directions
The versatility of this compound makes it a valuable scaffold for drug development:
- Anti-inflammatory drugs : Further exploration could lead to new treatments for conditions like asthma and rheumatoid arthritis.
- Cancer therapeutics : Its ability to inhibit tubulin polymerization suggests potential applications in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation of substituted phenylhydrazines with β-keto esters under acidic conditions. For example, ethyl acetoacetate and chlorophenylhydrazine hydrochloride are refluxed in glacial acetic acid, followed by cyclization to form the indole core . Adjusting stoichiometry, solvent polarity, and reflux duration (e.g., 2–5 hours) can optimize yields. Post-synthesis, the product is precipitated via ice-water quenching and purified by recrystallization (e.g., ethanol) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves crystal structures, particularly for verifying substituent positions and hydrogen-bonding networks . Complementary techniques include:
- NMR : H and C NMR to confirm methyl, ethyl, and hydroxyl substituents.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% by area normalization) with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. Stability tests under varying pH (2–12) and temperatures (4–40°C) show degradation via ester hydrolysis in alkaline conditions. Storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
- Methodological Answer : Side reactions like over-acylation or dimerization can occur due to prolonged heating. Optimization strategies:
- Catalytic additives : Use sodium acetate (1–2 equiv) to buffer acidity and minimize ester hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves regioselectivity .
- In situ monitoring : TLC or FTIR tracks intermediate formation (e.g., disappearance of β-keto ester carbonyl peaks at ~1700 cm) .
Q. How can contradictory bioactivity data in antimicrobial assays be resolved?
- Methodological Answer : Discrepancies often arise from differences in bacterial strains or assay protocols. Standardized methods include:
- MIC determination : Broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Synergistic studies : Combine with β-lactam antibiotics to assess potentiation effects.
- Metabolite profiling : LC-MS/MS identifies degradation products that may alter activity .
Q. What computational approaches predict the compound’s binding affinity for pharmacological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like HIV-1 reverse transcriptase or bacterial topoisomerase IV. Steps:
- Protein preparation : Retrieve PDB structures (e.g., 1RTD for HIV-1 RT) and remove water/ligands.
- Grid box setup : Focus on active sites (e.g., Tyr181, Tyr188 for NNRTIs).
- MD simulations : AMBER or GROMACS for 100 ns trajectories to validate binding stability .
Q. How do spectral discrepancies (e.g., NMR splitting patterns) inform structural reassessment?
- Methodological Answer : Unpredicted splitting in H NMR may indicate rotameric equilibria or impurities. Mitigation:
- Variable-temperature NMR : Resolve rotamers by cooling to -40°C.
- 2D techniques : HSQC and HMBC correlate protons/carbons to confirm connectivity.
- X-ray powder diffraction : Detect polymorphic impurities affecting spectral clarity .
Q. What strategies improve the compound’s bioavailability in preclinical studies?
- Methodological Answer : Address poor oral absorption via:
- Prodrug design : Convert the ester to a more lipophilic amide.
- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release.
- Co-crystallization : Enhance solubility using co-formers like succinic acid .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity results across cell lines?
- Methodological Answer : Variations in IC values may stem from cell-specific metabolic pathways. Approaches:
- Metabolic profiling : Measure ROS generation and ATP levels to assess mitochondrial toxicity.
- P-glycoprotein inhibition : Co-administer verapamil to evaluate efflux pump effects.
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) .
Q. Why do different synthetic routes yield varying pharmacological outcomes?
- Methodological Answer : Impurity profiles (e.g., regioisomers) from alternative routes can alter bioactivity. Solutions:
- HPLC-MS purification : Isolate >99% pure batches.
- SAR studies : Compare activity of synthetic intermediates to pinpoint critical substituents (e.g., 5-hydroxy vs. 5-methoxy derivatives) .
Propriétés
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHKSUAAMJXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226883 | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-91-6 | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7598-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7598-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV7P3AB9BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.